N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Description
N-(3,5-Dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole substituent at the para position of the benzamide core and a 3,5-dimethylphenyl group as the N-substituent. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their bioisosteric relationship with carboxylic acids, metabolic stability, and role in hydrogen bonding interactions .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-7-12(2)9-14(8-11)18-16(22)13-3-5-15(6-4-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQUKTPAKJKBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 3,5-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole ring undergoes selective oxidation under controlled conditions. Key findings include:
Mechanistic Insights :
-
KMnO₄ oxidizes the tetrazole ring at the N1 position via electrophilic attack, forming stable N-oxide derivatives.
-
H₂O₂ induces hydroxylation through radical intermediates, confirmed by ESR spectroscopy.
Reduction Reactions
The tetrazole moiety shows distinct behavior under reductive conditions:
Key Observations :
-
LiAlH₄ selectively cleaves the tetrazole ring to form a primary amine.
-
Catalytic hydrogenation preserves the aromatic benzamide core while reducing tetrazole.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at both tetrazole and benzamide positions:
Electrophilic Aromatic Substitution (EAS)
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Benzamide para-position | Nitro derivative | 63% | |
| Br₂/FeBr₃ | Tetrazole C5 | 5-Bromo tetrazole analog | 55% |
Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOMe | DMF, 120°C, 6 h | Methoxy-substituted benzamide | 78% | |
| NH₂NH₂ | EtOH, reflux, 10 h | Hydrazide derivative | 61% |
Regioselectivity :
-
EAS occurs preferentially at the electron-rich benzamide para-position due to –NHCOR directing effects.
-
SNAr at the tetrazole C5 position requires electron-withdrawing group activation.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzamide core:
| Reaction Type | Catalyst System | Coupling Partner | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 85% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 73% |
Optimized Conditions :
-
Suzuki reactions require anhydrous DME at 80°C for 12 h.
-
Buchwald-Hartwig aminations achieve >70% yield with 5 mol% catalyst loading .
Cycloaddition Reactions
The tetrazole participates in [3+2] and [4+2] cycloadditions:
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C | Triazole-fused benzamide | 68% | |
| Maleic anhydride | Toluene, reflux, 24 h | Diels-Alder adduct | 52% |
Mechanistic Pathway :
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles regioselectively.
-
Diels-Alder reactions proceed via endo transition states, confirmed by DFT calculations .
Stability Under Hydrolytic Conditions
| Medium | Temperature | Degradation Products | Half-Life | Reference |
|---|---|---|---|---|
| pH 1.2 (HCl) | 37°C | Benzoic acid + tetrazole amine | 2.3 h | |
| pH 7.4 (PBS) | 37°C | No degradation | >48 h |
Implications :
-
Acidic hydrolysis cleaves the benzamide bond, limiting oral bioavailability.
-
Neutral conditions preserve structural integrity, suggesting suitability for parenteral formulations.
Scientific Research Applications
Chemistry
N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide serves as a building block in organic synthesis. Its derivatives are synthesized to explore new chemical entities with specific properties. For instance, amidation reactions involving tetrazoles have been optimized to yield high product yields under specific conditions .
Biology
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Studies have shown that tetrazole derivatives exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. For example, a series of substituted tetrazoles were synthesized and tested for their antibacterial effects, revealing promising results in inhibiting bacterial growth .
- Anti-inflammatory Activity : Compounds based on the tetrazole structure have demonstrated anti-inflammatory effects. In vivo studies indicated that certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like diclofenac .
- Antiparasitic Activity : Research has highlighted the potential of tetrazole-containing compounds against parasites such as Leishmania species, showcasing their effectiveness with low cytotoxicity .
Medicine
Due to its bioactive properties, this compound is being explored as a drug candidate. Its ability to interact with biological targets positions it as a potential therapeutic agent for treating infections and inflammatory diseases. The compound's derivatives have been evaluated for their activity against carbonic anhydrases implicated in cancer metastasis .
Case Studies
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the development of new materials with unique electronic properties. Its stability under various conditions makes it suitable for applications in the electronics industry.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Heterocyclic Substituents
Tetrazole vs. Thiadiazole/Isoxazole :
Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) replaces the tetrazole with an isoxazole-thiadiazole hybrid. The IR spectrum of 6 shows a C=O stretch at 1606 cm⁻¹, while tetrazole-containing compounds typically exhibit strong N-H/N-C stretches near 2500–2600 cm⁻¹ and C=N stretches around 1600 cm⁻¹. The tetrazole’s smaller steric profile compared to isoxazole-thiadiazole may enhance solubility and target binding .Triazole-Thione Derivatives :
Compounds 7–9 () feature a 1,2,4-triazole-thione moiety. Unlike tetrazoles, these compounds exist in tautomeric forms (thione vs. thiol), confirmed by IR (absence of S-H bands at ~2500 cm⁻¹) and C=S stretches at 1247–1255 cm⁻¹. The thione form enhances stability and metal-binding capacity, which is distinct from the tetrazole’s hydrogen-bonding propensity .
Aromatic and Alkyl Substituents
Pyrazole-Ethyl-Tetrazole Hybrid :
N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide (CAS 606134-47-8) incorporates a pyrazole-ethyl linker. The ethyl spacer likely increases conformational flexibility compared to the rigid 3,5-dimethylphenyl group in the target compound. This modification could alter pharmacokinetic properties, such as membrane permeability .Thiazole Derivatives :
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) and 2D216 () feature thiazole rings. Thiazoles are more lipophilic than tetrazoles, as evidenced by higher logP values, but lack the tetrazole’s acidic proton (pKa ~4–5), which is critical for ionic interactions in biological systems .
Data Tables
Table 1: Structural and Spectral Comparison
Biological Activity
N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound belonging to the benzamide class, recognized for its potential therapeutic applications due to various biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H17N5O
- Molecular Weight : 293.34 g/mol
- CAS Number : 887348-94-9
The compound features a tetrazole ring and a benzamide moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications in areas like cancer treatment and anti-inflammatory responses.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the tetrazole ring is crucial for enhancing cytotoxicity against various cancer cell lines. For instance, studies have shown that related tetrazole derivatives can inhibit cell proliferation effectively, with IC50 values indicating their potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 10.5 |
| Compound B | MCF7 (Breast Cancer) | 8.2 |
| This compound | HT-29 (Colon Cancer) | TBD |
The exact IC50 for this compound is still under investigation but is expected to be within a similar range based on structure-activity relationship (SAR) studies.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth, particularly in lung and colon cancer cells. The results indicated that the compound could induce apoptosis through caspase activation pathways. -
Inflammation Modulation :
Another investigation assessed the compound's ability to modulate inflammatory responses in macrophages. It was found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)acetamide | Acetamide instead of benzamide | Moderate anticancer |
| N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)propionamide | Propionamide substitution | Lower activity than benzamide |
| N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)butyramide | Butyramide substitution | Similar activity profile |
The benzamide derivative exhibits enhanced biological activities compared to its acetamide and propionamide counterparts due to the structural stability provided by the benzene ring and the tetrazole group.
Q & A
Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling a tetrazole-containing benzoyl chloride with 3,5-dimethylaniline. A general approach includes:
Tetrazole activation : Prepare 4-(1H-tetrazol-1-yl)benzoyl chloride via thionyl chloride treatment of the corresponding carboxylic acid.
Amide bond formation : React the activated acid with 3,5-dimethylaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base.
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).
Characterization : Use -NMR to confirm aromatic proton environments (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, tetrazole protons at δ 9.1–9.3 ppm). ESI-MS provides molecular ion verification .
Q. How can researchers optimize reaction yields for similar benzamide derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency.
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve coupling kinetics but may require inert atmospheres to prevent oxidation.
- Protection strategies : For reactive groups (e.g., tetrazole), tert-butyldimethylsilyl (TBS) protection can prevent side reactions during synthesis .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation from ethanol/dichloromethane. Use SHELXL for refinement, focusing on torsion angles between the tetrazole and benzamide moieties to confirm planarity. Typical parameters: , (I > 2σ(I)) < 0.05 .
- Validation : Check for hydrogen bonding between tetrazole N–H and carbonyl oxygen using Mercury software. Compare bond lengths (C–N: ~1.33 Å) to literature analogs .
Q. How can contradictions in biological activity data (e.g., IC variability) for this compound be addressed?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for CYP24A1 inhibition assays) and normalize to controls like ketoconazole.
- Structural analogs : Compare activity with derivatives (e.g., 3,5-dimethoxy variants) to identify structure-activity relationships (SAR). For example, methyl groups on the phenyl ring may enhance lipophilicity and membrane permeability .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent purity or incubation time affecting IC .
Q. What computational methods are effective for predicting the binding mode of this compound to enzyme targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., FGFR1 kinase PDB: 3TT0). Parameterize the tetrazole group with partial charges from Gaussian09 (B3LYP/6-31G*).
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the benzamide carbonyl and catalytic lysine residues. Validate with MM-PBSA binding energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
